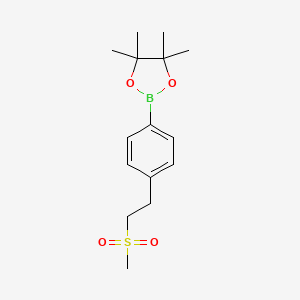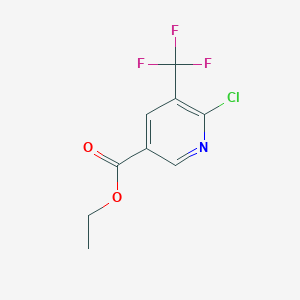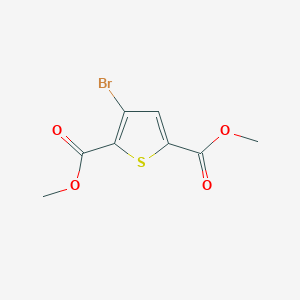
Dimethyl 3-bromothiophene-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-bromothiophene-2,5-dicarboxylate is an organic compound with the molecular formula C8H7BrO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in organic synthesis and research due to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-bromothiophene-2,5-dicarboxylate can be synthesized through various methods. One common approach involves the bromination of dimethyl thiophene-2,5-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Dimethyl 3-bromothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Coupling Reactions: Catalysts such as palladium(II) acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are employed in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas (H2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Reduction Reactions: The major product is dimethyl thiophene-2,5-dicarboxylate.
科学的研究の応用
Dimethyl 3-bromothiophene-2,5-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of dimethyl 3-bromothiophene-2,5-dicarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the thiophene ring. In coupling reactions, the compound forms carbon-carbon bonds with other aromatic or aliphatic groups, leading to the formation of more complex structures .
類似化合物との比較
Similar Compounds
Dimethyl thiophene-2,5-dicarboxylate: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
3-Bromothiophene: Lacks the carboxylate groups, limiting its applications in organic synthesis.
2,5-Dibromothiophene: Contains two bromine atoms, making it more reactive but less selective in reactions.
Uniqueness
Dimethyl 3-bromothiophene-2,5-dicarboxylate is unique due to its combination of bromine and carboxylate groups, providing a balance of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
特性
分子式 |
C8H7BrO4S |
|---|---|
分子量 |
279.11 g/mol |
IUPAC名 |
dimethyl 3-bromothiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C8H7BrO4S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3H,1-2H3 |
InChIキー |
DLFVMILJJLFMRF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(S1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)
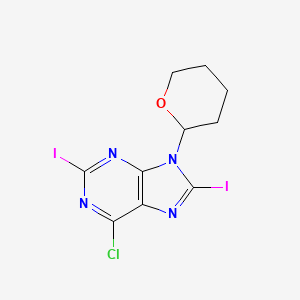
![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)



![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)
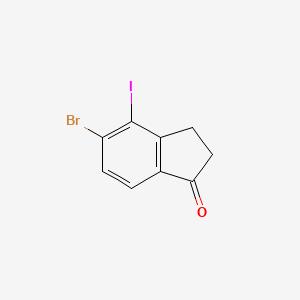

![Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12330669.png)


